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Chain A, E6-Binding Zinc Finger (E6apc1) -

Chain A, E6-Binding Zinc Finger (E6apc1)

Catalog Number: EVT-246370
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chain A, E6-Binding Zinc Finger (E6apc1) is a protein involved in various cellular processes, particularly in the regulation of gene expression and protein interactions. This protein is part of the E6-AP family, which is known for its role in mediating the degradation of specific proteins through the ubiquitin-proteasome pathway. The E6-binding domain is crucial for its interaction with the E6 oncoprotein of human papillomavirus, linking viral infection to cellular transformation.

Source

E6apc1 is primarily sourced from humans and is encoded by the E6AP gene located on chromosome 14. This gene has been extensively studied due to its implications in cancer biology, particularly in the context of human papillomavirus-related cancers.

Classification

In terms of classification, E6apc1 falls under several biological categories:

  • Protein Classification: It is classified as a zinc finger protein, specifically a member of the RING-type E3 ubiquitin ligases.
  • Functional Classification: It plays roles in signal transduction, apoptosis, and cell cycle regulation.
  • Biological Classification: As a part of the ubiquitin-proteasome system, it is essential for protein homeostasis within cells.
Synthesis Analysis

Methods

The synthesis of Chain A, E6-Binding Zinc Finger involves recombinant DNA technology. The typical steps include:

  1. Gene Cloning: The E6AP gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism (often Escherichia coli or yeast).
  3. Protein Expression: Induction of protein expression using specific conditions (e.g., temperature shift or chemical inducers).
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit the zinc finger motif's affinity for certain metal ions.

Technical Details

The purification process often includes steps like:

  • Cell Lysis: Breaking open cells to release proteins.
  • Centrifugation: Removing cell debris.
  • Affinity Chromatography: Using tags (like His-tags) for selective binding to resin.
  • Dialysis: Removing excess salts and small molecules.
Molecular Structure Analysis

Structure

The molecular structure of Chain A, E6-Binding Zinc Finger consists of a characteristic zinc finger motif that coordinates zinc ions through cysteine and histidine residues. This structure enables specific binding to target proteins.

Data

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around pH 5.5 to 7.0.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its binding sites and interaction mechanisms.

Chemical Reactions Analysis

Reactions

E6apc1 participates in several biochemical reactions including:

  1. Ubiquitination: Catalyzing the transfer of ubiquitin from a ubiquitin-conjugating enzyme to substrate proteins, marking them for degradation.
  2. Protein-Protein Interactions: Binding with various cellular proteins including those involved in cell cycle regulation and apoptosis.

Technical Details

The ubiquitination reaction involves:

  • Activation of ubiquitin by an enzyme called ubiquitin-activating enzyme (E1).
  • Transfer to a ubiquitin-conjugating enzyme (E2).
  • Finally, E6apc1 acts as an E3 ligase to facilitate the transfer of ubiquitin to substrate proteins.
Mechanism of Action

Process

The mechanism by which Chain A, E6-Binding Zinc Finger operates involves several steps:

  1. Binding to E6 Oncoprotein: The zinc finger domain interacts with the E6 protein from human papillomavirus.
  2. Substrate Recognition: Identifying target substrates that require ubiquitination.
  3. Ubiquitination Process: Facilitating the transfer of ubiquitin chains onto substrates, leading to their recognition by the proteasome for degradation.

Data

Studies have shown that mutations in the E6AP protein can disrupt its function, leading to accumulation of oncogenic proteins and contributing to tumorigenesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and temperature changes.

Chemical Properties

  • Reactivity: The presence of reactive thiol groups allows for interactions with various electrophiles.
  • Post-translational Modifications: Phosphorylation and acetylation can modulate its activity and stability.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.

Applications

Scientific Uses

Chain A, E6-Binding Zinc Finger has significant applications in:

  • Cancer Research: Understanding its role in tumorigenesis provides insights into potential therapeutic targets for HPV-related cancers.
  • Drug Development: Targeting the interactions between E6apc1 and its substrates may lead to novel anti-cancer therapies.
  • Biotechnology: Utilized in synthetic biology for designing systems that require regulated protein degradation pathways.
Structural Biology of E6-Binding Zinc Finger (E6apc1)

Domain Architecture & Zinc Coordination Motifs in HPV-16 E6

The oncoprotein E6 from high-risk human papillomavirus type 16 (HPV-16) is a 151-residue protein containing two zinc-binding domains essential for its structural integrity and oncogenic functions. Each domain coordinates a single zinc ion through a C-X-X-C motif repeated twice, forming distinct structural units critical for E6’s interaction with cellular targets [5] [6].

N-Terminal vs. C-Terminal Zinc-Binding Domain Cooperativity

The N-terminal domain (E6N, residues 1–74) and C-terminal domain (E6C, residues 79–142) exhibit asymmetric functional and biophysical properties:

  • Zinc affinity: E6C binds zinc with higher affinity (Kd ~10−9 M) than E6N (Kd ~10−7 M), impacting domain stability [6].
  • Aggregation propensity: E6N is the primary driver of protein aggregation due to exposed hydrophobic residues, while E6C remains soluble at higher concentrations [6] [10].
  • Functional synergy: E6N recruits ubiquitin ligase E6AP, whereas E6C binds PDZ-domain targets like hDlg. Despite forming physical contacts, isolated domains fail to degrade p53, confirming interdomain cooperativity is essential for oncogenic activity [6] [10].

Table 1: Functional Asymmetry in HPV-16 E6 Zinc-Binding Domains

DomainResiduesZinc LigandsKey Functional RoleStability
N-terminal (E6N)1–74C30, C33, C63, C66E6AP recruitmentLow (aggregation-prone)
C-terminal (E6C)79–142C103, C106, C136, C139PDZ target binding (e.g., hDlg)High (soluble)

C2H2-Type Zinc Finger Classification & Evolutionary Conservation

E6’s zinc-binding domains belong to the C2H2-type zinc finger superfamily, characterized by two cysteine and two histidine residues coordinating zinc. However, E6 exhibits a non-canonical C2H2/C2H2 tandem arrangement where both fingers use four cysteines instead of histidines [2] [4]. This architecture is evolutionarily conserved across high-risk HPVs (e.g., HPV-18, HPV-31) but divergent in low-risk types, correlating with oncogenic potential [5] [8]. Mutations disrupting zinc coordination (e.g., Cys→Ser) abrogate transcriptional activation and transformation, underscoring the structural necessity of these motifs [7] [8].

NMR-Based Structural Characterization of E6apc1

E6apc1 is a 29-residue chimeric peptide (UniProt: synthetic construct) designed to inhibit HPV-16 E6. Its solution structure was resolved using solution NMR spectroscopy (PDB: 1RIK), with 50 conformers calculated and submitted [1] [9]. Key features include:

  • Secondary structure: A well-defined C-terminal α-helix (residues 10–25) with backbone root-mean-square deviation (RMSD) of <0.4 Å [1] [4].
  • E6-binding motif: The embedded LQELLGE sequence adopts a rigid helical conformation critical for high-affinity E6 binding [1] [9].
  • Thermodynamic stability: The zinc finger scaffold imparts exceptional stability (Tm >85°C), enabling precise positioning of inhibitory residues [4].

Helical Peptide Design for E6 Interaction Inhibition

E6apc1 was engineered by grafting the E6AP-derived LxxLL motif (LQELLGE) into stable scaffolds:

  • Sp1 zinc finger scaffold: The third zinc finger of transcription factor Sp1 provided a C-terminal helix for motif insertion. This construct exhibited moderate E6-binding (Kd ~150 nM) [1] [4].
  • Trp-cage miniprotein scaffold: A 20-residue fold with an N-terminal helix enabled solvent exposure of LQELLGE. This design showed superior inhibitory activity in disrupting E6-E6AP complexes (IC50 ~50 nM) [4].

Table 2: Engineered E6-Inhibitory Peptides Based on E6apc1 Principles

ScaffoldInsertion SiteKey Structural FeatureE6-Binding AffinityBiological Activity
Sp1 zinc fingerC-terminal helixβ2α2 foldKd ~150 nMPartial E6AP competition
Trp-cageN-terminal helixCompact hydrophobic coreIC50 ~50 nMFull E6/E6AP disruption

The helical conformation of LQELLGE in both scaffolds was validated by circular dichroism and NMR, confirming that structural rigidity enhances target inhibition [1] [4] [10].

Conformational Dynamics of E6apc1 During Target Recruitment

E6 undergoes allosteric modulation upon binding E6apc1 or cellular partners:

  • Dynamic interdomain interface: The E6N-E6C interface (residues 70–80) acts as a conformational switch. Binding of E6apc1’s helical motif to E6C induces reorientation of E6N, facilitating E6AP recruitment [5] [10].
  • Zinc-dependent folding: Zinc ejection destabilizes both domains but disproportionately affects E6N, disrupting the E6AP-binding site [6].
  • Long-range allostery: Variants like L83V (in the interdomain linker) increase affinity for MAGI-1 PDZ1 by 3-fold via dynamic coupling between zinc domains and the PDZ-binding motif [2] [6].

In the ternary E6/E6AP/p53 complex, E6apc1-like helices stabilize a "closed" E6 conformation, positioning p53 for ubiquitination. Cryo-EM studies reveal that E6’s central helix (residues 90–100) rotates by 25° to engage E6AP’s N-terminal ordered domain (NOD), illustrating mechanistically essential dynamics [10].

Properties

Product Name

Chain A, E6-Binding Zinc Finger (E6apc1)

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